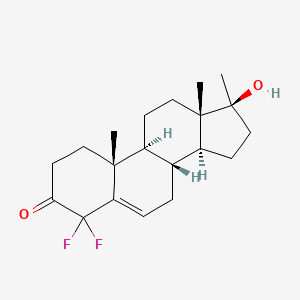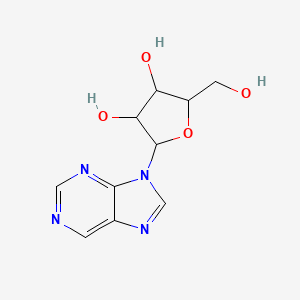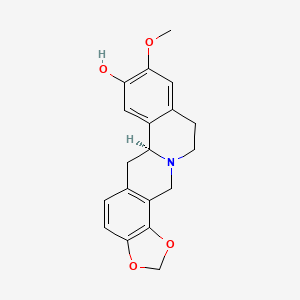
(S)-Cheilanthifoline
Vue d'ensemble
Description
(S)-Cheilanthifoline is an alkaloid compound that is found in the plant Cheilanthes tenuifolia. It has been of great interest to scientists due to its potential therapeutic properties.
Applications De Recherche Scientifique
Alkaloid Biosynthesis
(S)-Cheilanthifoline, an alkaloid found in various plant species, has been studied for its role in alkaloid biosynthesis. Research has shown that it undergoes transformations such as methylation and ethylation, leading to the formation of other compounds like sinactine and 6-methoxy-7-ethoxy-1-keto-1:2:3:4-tetrahydro-isoquinoline. It is considered as 2-O-desmethyl-sinactine, emphasizing its importance in the biosynthetic pathways of alkaloids (Manske, 1940).
Antiplasmodial Properties
(S)-Cheilanthifoline has shown promising in vitro antiplasmodial activities against Plasmodium falciparum, the parasite responsible for malaria. This discovery supports the clinical use of plants containing (S)-Cheilanthifoline in traditional medicine and identifies it as a potential new antimalarial drug lead (Wangchuk et al., 2010).
Enzymatic Synthesis and Enzyme Inhibition
Studies on the enzymatic synthesis of (S)-Cheilanthifoline reveal its formation from (S)-scoulerine via cytochrome P450-dependent enzymes. This discovery is significant for understanding the complex mechanisms of alkaloid formation in plants (Bauer & Zenk, 1991). Furthermore, (S)-Cheilanthifoline and other alkaloids have been studied for their potential anti-inflammatory properties, particularly their effects on osteoclastogenesis, which could have implications in bone health and diseases related to bone degradation (Lee et al., 2016).
Genetic Studies
Research involving the cloning and characterization of genes responsible for (S)-Cheilanthifoline synthesis in plants like Chelidonium majus has furthered understanding of its biosynthetic pathways. These studies are crucial for exploring genetic engineering approaches to enhance or modify the production of this and related alkaloids in plants (Yahyazadeh et al., 2017).
Potential in Crop Protection
The diverse biological activities of (S)-Cheilanthifoline and related compounds also extend to applications in crop protection, as evidenced by bioassays testing their effectiveness against various pests and diseases affecting plants (Gaulton et al., 2015).
Propriétés
IUPAC Name |
(13S)-17-methoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-18-7-12-4-5-20-9-14-11(2-3-17-19(14)24-10-23-17)6-15(20)13(12)8-16(18)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXCQULKSPVRPK-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964044 | |
| Record name | 9-Methoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Cheilanthifoline | |
CAS RN |
483-44-3 | |
| Record name | 9-Methoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



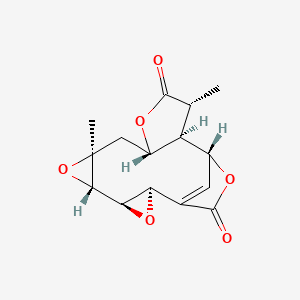
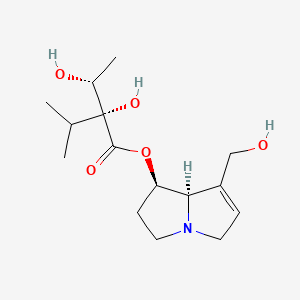
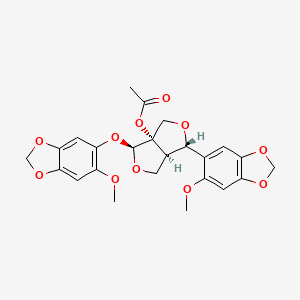
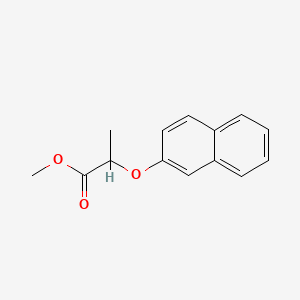
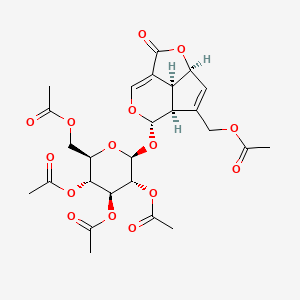
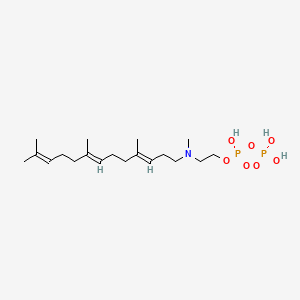
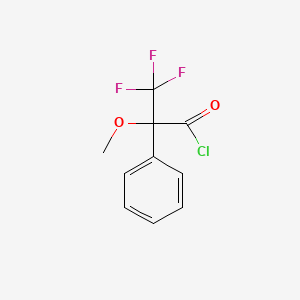
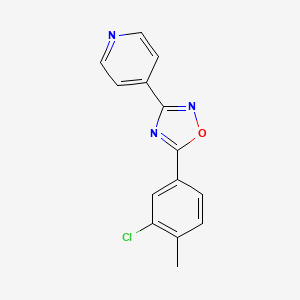
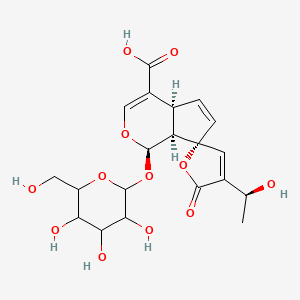
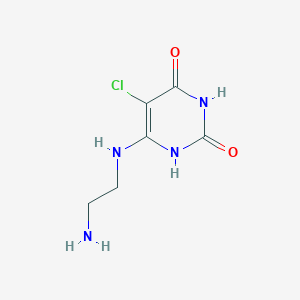
![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)

